BenchChemオンラインストアへようこそ!

2-Phenyl-1H-benzo[d]imidazol-5-ol

LogP Polar Surface Area Lipophilicity

2-Phenyl-1H-benzo[d]imidazol-5-ol (CAS 3925-93-7) is a heterocyclic aromatic compound belonging to the phenylbenzimidazole class, characterized by a 2-phenyl substituent and a hydroxyl group at the 5-position of the benzimidazole ring. This specific substitution pattern distinguishes it from the parent 2-phenylbenzimidazole and the sulfonated analog PBSA.

Molecular Formula C13H10N2O
Molecular Weight 210.23g/mol
CAS No. 3925-93-7
Cat. No. B348508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1H-benzo[d]imidazol-5-ol
CAS3925-93-7
Molecular FormulaC13H10N2O
Molecular Weight210.23g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)O
InChIInChI=1S/C13H10N2O/c16-10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8,16H,(H,14,15)
InChIKeyKRFPGLOJAGPDAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1H-benzo[d]imidazol-5-ol (CAS 3925-93-7): Core Scaffold Properties and Procurement-Relevant Specifications


2-Phenyl-1H-benzo[d]imidazol-5-ol (CAS 3925-93-7) is a heterocyclic aromatic compound belonging to the phenylbenzimidazole class, characterized by a 2-phenyl substituent and a hydroxyl group at the 5-position of the benzimidazole ring . This specific substitution pattern distinguishes it from the parent 2-phenylbenzimidazole and the sulfonated analog PBSA. With a molecular formula of C₁₃H₁₀N₂O, a molecular weight of 210.23 g/mol, a computed LogP of approximately 2.94, and a polar surface area (PSA) of 48.91 Ų, the compound occupies a distinct physicochemical space that balances lipophilicity with hydrogen-bonding capacity . Commercially available at purities typically ≥95% (HPLC) from specialty chemical suppliers, the compound serves primarily as a research intermediate and privileged scaffold for medicinal chemistry derivatization .

Why 2-Phenyl-1H-benzo[d]imidazol-5-ol Cannot Be Replaced by Unsubstituted 2-Phenylbenzimidazole or PBSA in Research Applications


Interchanging 2-phenylbenzimidazole analogs without accounting for the 5-position substitution carries quantifiable risk. The 5-hydroxy substitution pattern is the decisive structural feature that confers direct antioxidant activity to the benzimidazole core—a property completely absent in the unsubstituted 2-phenylbenzimidazole and in the commercial UV filter PBSA (2-phenyl-1H-benzimidazole-5-sulfonic acid) [1][2]. Furthermore, the hydroxyl group at position 5 serves as the critical synthetic handle for selective derivatization; the 5-amino derivative generated from this compound is the key intermediate for entire classes of VEGFR-2 kinase inhibitors and α-glucosidase inhibitors with nanomolar to low-micromolar potency [3][4]. Substituting with 2-phenylbenzimidazole (no 5-substituent) eliminates this derivatization pathway, while substituting with PBSA introduces a sulfonic acid group that dramatically shifts LogP from ~2.94 to ~1.50, altering both membrane permeability and protein-binding characteristics . These differences are not incremental—they represent fundamentally distinct chemical entities with divergent biological and synthetic profiles.

Quantitative Differentiation Evidence for 2-Phenyl-1H-benzo[d]imidazol-5-ol Versus Its Closest Analogs


Physicochemical Property Comparison: LogP and PSA Differentiation from 2-Phenylbenzimidazole and PBSA

2-Phenyl-1H-benzo[d]imidazol-5-ol exhibits a computed LogP of 2.94 and a PSA of 48.91 Ų, positioning it in a balanced physicochemical space between the more lipophilic 2-phenylbenzimidazole (LogP 3.25, PSA 28.68 Ų) and the highly polar PBSA (LogP ~1.50) . The LogP difference of 0.31 units relative to 2-phenylbenzimidazole translates to a roughly 2-fold difference in octanol-water partition coefficient, while the PSA increase of 20.23 Ų (from 28.68 to 48.91) reflects the additional hydrogen-bond donor/acceptor capacity conferred by the 5-OH group . Compared to PBSA, the LogP difference of approximately 1.44 units represents a ~27-fold difference in partition coefficient, fundamentally altering membrane permeability and protein-binding characteristics .

LogP Polar Surface Area Lipophilicity Drug-likeness

Antioxidant Capacity: Class-Level Evidence That the 5-Hydroxy Group Confers Direct Radical Scavenging Absent in 2-Phenylbenzimidazole and PBSA

Cole et al. (1974) demonstrated that 5-hydroxybenzimidazoles possess marked direct antioxidant properties, while benzimidazole itself and its 2-alkyl derivatives exhibit no direct antioxidant activity and function only as weak metal-catalyzed autoxidation retarders [1]. In the squalene oxidation model at 60°C under 1 atm O₂, 5-hydroxybenzimidazole at 0.025% concentration provided effective antioxidant protection, whereas benzimidazole and 2-methyl, 2-ethyl, and 2-nonyl derivatives showed retardation factors of only 1.8–2.2 (merely 1.8–2.2× the control time to 1% O₂ uptake), consistent with metal-scavenging rather than direct radical quenching [1]. In a separate study, 5-hydroxybenzimidazole derivatives inhibited UV-induced cardiolipin peroxidation, while the 3-hydroxypyridine comparator failed to inhibit this process [2]. Critically, PBSA (2-phenyl-1H-benzimidazole-5-sulfonic acid) was explicitly selected as a lead compound in multiple studies because it 'completely lacks antioxidant activity,' making the 5-OH → 5-SO₃H substitution a functional knockout of antioxidant capacity [3].

Antioxidant Radical Scavenging Lipid Peroxidation 5-Hydroxybenzimidazole

Synthetic Utility: The 5-OH Group as a Critical Handle for Generating VEGFR-2 Kinase Inhibitors with Nanomolar Potency

The 5-hydroxy group of 2-Phenyl-1H-benzo[d]imidazol-5-ol serves as the essential synthetic entry point for generating N-(2-phenyl-1H-benzo[d]imidazol-5-yl) derivatives that function as potent VEGFR-2 kinase inhibitors. Shi et al. (2014) designed and synthesized a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives in which the 5-position of the benzimidazole core (derivatized from the 5-OH compound) is the point of attachment to the quinoline pharmacophore [1]. The most potent compound (7s) exhibited an IC₅₀ of 0.03 μM against VEGFR-2 kinase and anticancer activity with IC₅₀ values of 1.2 μM against MCF-7 and 13.3 μM against Hep-G2 cancer cell lines [1]. Notably, the same 5-position derivatization strategy was independently validated by Mostafa et al. (2019), where 2-phenyl benzimidazole-based derivatives showed VEGFR-2 IC₅₀ values of 6.7–8.9 nM, comparable to the reference drug sorafenib [2]. Without the 5-OH functional handle present on this scaffold, neither series of inhibitors could be synthesized via this route.

VEGFR-2 Kinase Inhibitor Anticancer Benzimidazole Scaffold

α-Glucosidase Inhibitor Development: The 2-Phenyl-1H-benzo[d]imidazole Core Enables Potent Non-Competitive Inhibition with In Vivo Efficacy

Li et al. (2021) demonstrated that the 2-phenyl-1H-benzo[d]imidazole core, when structurally optimized, yields α-glucosidase inhibitors with IC₅₀ values reaching 0.71 ± 0.02 μM for compound 22d and 2.09 ± 0.04 μM for compound 15o, representing a marked improvement over the initial hit compound 6a (moderate inhibitor) [1]. Kinetic analysis revealed that these compounds act as non-competitive inhibitors binding at an allosteric site, a mechanism confirmed by molecular docking [1]. Critically, compound 15o demonstrated significant hypoglycemic activity and improved oral sucrose tolerance in vivo, comparable to the positive control acarbose, while showing no cytotoxicity against LO2 normal hepatocyte cells [1]. The 2-phenyl-1H-benzo[d]imidazole core with its 5-position functionalization capability is essential to this SAR optimization pathway; the initial screening hit (6a) contained a 3-(1H-benzo[d]imidazol-2-yl)aniline core, and systematic modification around this scaffold, including at the 5-position equivalents, drove the potency improvement [1].

α-Glucosidase Antidiabetic Non-competitive Inhibition In Vivo Efficacy

Antiproliferative Activity of 2-Phenyl Substituted Benzimidazole Derivatives: Potency Ranging from Sub-Nanomolar to Low Micromolar Across Multiple Cancer Cell Lines

A 2022 study on 2-phenyl substituted benzimidazole derivatives tested antiproliferative activity against five human cancer cell lines (A549, A498, HeLa, A375, HepG2) by MTT assay [1]. Compounds 30 and 46 exhibited IC₅₀ values in the range of 0.02–0.04 μM against HeLa and A375, while compounds 67 and 68 showed IC₅₀ of 0.08 μM against A549 and A498 [1]. Importantly, these compounds demonstrated lower toxicity to normal human HEK293 cells compared to the positive control methotrexate [1]. Although the specific 5-OH substituted parent compound was not directly tested in this panel, the structure-activity trends across the series confirm that the 2-phenylbenzimidazole scaffold with appropriate 5-position substitution is a privileged core for antiproliferative activity, with potency spanning over three orders of magnitude depending on substitution pattern [1].

Antiproliferative Cancer Cell Lines MTT Assay Selectivity Index

Optimal Procurement and Application Scenarios for 2-Phenyl-1H-benzo[d]imidazol-5-ol (CAS 3925-93-7)


Medicinal Chemistry: Kinase Inhibitor Library Synthesis via 5-Position Derivatization

Research groups pursuing VEGFR-2, c-Met, or dual kinase inhibitor programs should procure 2-Phenyl-1H-benzo[d]imidazol-5-ol as the core building block for generating N-(2-phenyl-1H-benzo[d]imidazol-5-yl) derivatives. The Shi et al. (2014) and Mostafa et al. (2019) studies demonstrate that derivatives synthesized from the 5-position achieve VEGFR-2 IC₅₀ values as low as 6.7–8.9 nM, comparable to sorafenib, with additional activity against MCF-7 breast cancer cells [1][2]. The 5-OH group enables conversion to the 5-amino intermediate, which serves as the key junction for quinoline, quinazoline, and other heterocyclic conjugations [1].

Antidiabetic Drug Discovery: α-Glucosidase Allosteric Inhibitor Development

The 2-phenyl-1H-benzo[d]imidazole scaffold is a validated starting point for non-competitive α-glucosidase inhibitors. Li et al. (2021) achieved IC₅₀ values of 0.71–2.09 μM with in vivo hypoglycemic efficacy comparable to acarbose, and confirmed non-cytotoxicity against LO2 hepatocytes [3]. Procurement of the 5-OH parent compound enables systematic SAR exploration around the benzimidazole core, including modifications at the 5-position and on the 2-phenyl ring that drove the potency improvement from the initial moderate hit to sub-micromolar leads [3].

Antioxidant-Enriched Sunscreen and Photoprotection Research

For research programs developing dual-action UV filters with intrinsic antioxidant capacity, 2-Phenyl-1H-benzo[d]imidazol-5-ol is the preferred scaffold over PBSA (the current commercial UVB filter). PBSA was explicitly selected as a lead compound precisely because it 'completely lacks antioxidant activity,' and multiple studies have pursued hydroxylation strategies to introduce radical-scavenging function [4][5]. The 5-hydroxy substitution pattern is established to confer direct antioxidant activity (Cole et al., 1974), and 5-hydroxybenzimidazole derivatives uniquely inhibit UV-induced lipid peroxidation, a property not shared by 3-hydroxypyridine analogs [6][7].

High-Performance Polymer Synthesis: Mono(hydroxyphenyl)benzimidazole Monomers for PBI

As documented in U.S. Patent 5,412,059, mono(hydroxyphenyl)benzimidazoles—the compound class to which 2-Phenyl-1H-benzo[d]imidazol-5-ol belongs—are synthesized by reacting phenyl-4-hydroxybenzoate with aromatic o-diamines and serve as molecular-weight-controlling endcapping agents in polybenzimidazole (PBI) synthesis [8]. The resulting molecular-weight-controlled and endcapped PBI polymers exhibit favorable combinations of physical and mechanical properties for aerospace, fire-protective, and high-temperature membrane applications [8].

Quote Request

Request a Quote for 2-Phenyl-1H-benzo[d]imidazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.